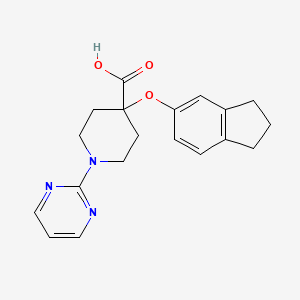
(5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, commonly known as CMI-977, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of various physiological processes.
Mécanisme D'action
CMI-977 inhibits the enzyme (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes. By inhibiting (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, CMI-977 increases cAMP levels, leading to downstream effects such as the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
Studies have shown that CMI-977 has anti-inflammatory and immunomodulatory effects in various cell types and animal models. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and lung epithelial cells. It has also been shown to reduce airway inflammation and hyperresponsiveness in models of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CMI-977 is its specificity for (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, which allows for targeted modulation of cAMP signaling pathways. However, like other (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride inhibitors, it can have off-target effects and may not be suitable for long-term use due to potential side effects such as nausea and vomiting.
Orientations Futures
There are several potential future directions for research on CMI-977. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, where it may have neuroprotective effects. Another area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis, where it may have immunomodulatory effects. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of CMI-977.
Méthodes De Synthèse
The synthesis of CMI-977 involves the reaction of 5-chloro-2-methoxybenzyl chloride with 2-pyridinemethanamine in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound has been synthesized and characterized in several studies, including a 2015 publication in the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
CMI-977 has potential applications in various areas of scientific research, including neuroscience, immunology, and respiratory medicine. As a (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride inhibitor, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and multiple sclerosis. It has also been studied for its potential neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Propriétés
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-6-5-12(15)8-11(14)9-16-10-13-4-2-3-7-17-13;/h2-8,16H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGGZCQCZZTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)
![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)
![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400539.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)